molecular formula C24H26N2O4 B12863726 (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate CAS No. 1263376-14-2

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate

Cat. No.: B12863726
CAS No.: 1263376-14-2
M. Wt: 406.5 g/mol
InChI Key: YDLFVRLNUFQAAO-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is a chiral compound with significant potential in various scientific fields. This compound features a benzyl group, a tert-butoxycarbonyl-protected amine, and a quinoline moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

1263376-14-2

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoate

InChI

InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-8-5-4-6-9-17)15-18-11-12-20-19(14-18)10-7-13-25-20/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m1/s1

InChI Key

YDLFVRLNUFQAAO-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-(quinolin-6-yl)propanoic acid and benzyl bromide.

    Protection of the Amine Group: The amine group of ®-2-amino-3-(quinolin-6-yl)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

    Esterification: The protected amine is then esterified with benzyl bromide in the presence of a base such as potassium carbonate to yield ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline moiety or reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed on the benzyl group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.

Scientific Research Applications

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate: The enantiomer of the compound with similar properties but different biological activity.

    Quinoline derivatives: Compounds with a quinoline moiety that exhibit similar chemical reactivity.

    Boc-protected amino acids: Compounds with a Boc-protected amine group used in peptide synthesis.

Uniqueness

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is unique due to its chiral nature and the presence of both a quinoline ring and a Boc-protected amine. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.

Biological Activity

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is a chiral compound that exhibits significant biological activity due to its structural features, particularly the quinoline moiety and the tert-butoxycarbonyl (Boc) protected amine. This article explores its biological activities, synthesis, and potential applications in medicinal chemistry.

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C24H26N2O4
  • Molecular Weight : 406.5 g/mol
  • IUPAC Name : (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate

The structure includes a quinoline ring, which is known for its ability to interact with various biological targets, and a Boc-protected amine that can be deprotected under acidic conditions to yield a free amine.

Biological Activity

The biological activity of (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate primarily stems from its interactions with specific enzymes and receptors. Notably, it has been investigated for:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of butyrylcholinesterase, an enzyme involved in the hydrolysis of neurotransmitters. This interaction suggests possible applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.
  • Receptor Binding : The quinoline moiety allows this compound to bind to various receptors, potentially modulating their activity. This property could lead to anti-inflammatory and anticancer applications.
  • Antioxidative Properties : Similar quinoline derivatives have been associated with antioxidative activities, which can contribute to their therapeutic effects in various diseases .

Synthesis

The synthesis of (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate typically involves several key steps:

  • Formation of the Quinoline Ring : Utilizing starting materials that can undergo cyclization reactions.
  • Protection of Amine Groups : The amine is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during synthesis.
  • Final Coupling Reaction : The benzyl group is introduced through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : Research has demonstrated that (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate effectively inhibits butyrylcholinesterase activity in vitro, indicating its potential as a therapeutic agent for neurodegenerative diseases.
  • Comparative Analysis : A comparative study with similar compounds revealed that variations in the quinoline substituents significantly affect biological activity, suggesting that further modifications could enhance efficacy.
  • Mechanistic Insights : Binding assays have indicated that the compound interacts with target enzymes through hydrophobic interactions and hydrogen bonding, providing insights into its mechanism of action .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits butyrylcholinesterase
Receptor ModulationPotential binding to various receptors
Antioxidative EffectsSimilar compounds show antioxidative properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.